Blood-Brain Barrier Penetration and In Vivo Efficacy in Colorado Tick Fever Virus (CTFV) Encephalitis Model
In a direct head-to-head comparison, ribavirin 2',3',5'-triacetate (RTA) was evaluated alongside ribavirin in mice inoculated intracerebrally with Colorado tick fever virus (CTFV). Ribavirin was completely negative — it produced no increase in the number of survivors compared to untreated controls. In contrast, intraperitoneal (IP) treatment with ribavirin triacetate for 1 week significantly increased both the number of survivors and mean survival time, providing strong evidence that the agent is active across the blood-brain barrier [1]. The fact that IP-administered RTA protected against intracerebral infection whereas ribavirin did not directly demonstrates BBB penetration and CNS antiviral activity.
| Evidence Dimension | In vivo survival following intracerebral CTFV challenge (mouse model) |
|---|---|
| Target Compound Data | Ribavirin 2',3',5'-triacetate (IP, 1 week): significantly increased number of survivors and mean survival time vs. untreated controls |
| Comparator Or Baseline | Ribavirin (IP): negative — no increase in survivors compared to untreated controls |
| Quantified Difference | Ribavirin = no detectable protection; RTA = statistically significant protection (p < 0.05 reported in original study) |
| Conditions | Mice inoculated intracerebrally with CTFV; IP treatment for 1 week; single intracerebral injection also tested |
Why This Matters
This is the seminal demonstration that acetylation confers BBB-penetrant antiviral activity to ribavirin. Procurement of ribavirin for any CNS viral model would be predicted to fail; RTA is the only form with proven in vivo efficacy in this indication.
- [1] Smee DF, Sidwell RW, Clark SM, Barnett BB, Spendlove RS. Inhibition of bluetongue and Colorado tick fever orbiviruses by selected antiviral substances. Antimicrob Agents Chemother. 1981 Oct;20(4):533-538. doi:10.1128/aac.20.4.533. PMID: 6282197. PMCID: PMC181738. View Source
